molecular formula C13H21NO B8324525 Racemic [2-(2,6-dimethylphenoxy)-1-methylethyl]-ethylamine

Racemic [2-(2,6-dimethylphenoxy)-1-methylethyl]-ethylamine

Cat. No.: B8324525
M. Wt: 207.31 g/mol
InChI Key: GOQPODADKJNOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic [2-(2,6-dimethylphenoxy)-1-methylethyl]-ethylamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-N-ethylpropan-2-amine

InChI

InChI=1S/C13H21NO/c1-5-14-12(4)9-15-13-10(2)7-6-8-11(13)3/h6-8,12,14H,5,9H2,1-4H3

InChI Key

GOQPODADKJNOFU-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)COC1=C(C=CC=C1C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step 2 involves the reduction of the N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide to the amine. The product from step 1 is heated to reflux temperature in the presence of an aprotic solvent such as tetrahydrofuran, and an effective reducing agent such as borane-dimethylsulfide complex. The reaction temperature is maintained at reflux for about 5-40 hours, preferably about 24 hours, and is preferably performed under an inert atmosphere, e.g., nitrogen. When the reaction is substantially complete, the product is isolated and purified by conventional techniques, for example converting to an acid salt, preferably the hydrochloride salt, then crystallizing from an organic solvent, for example ethanol/ether, yielding racemic [2-(2,6-dimethylphenoxy)-1-methylethyl]-ethylamine salt, preferably the hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethanol ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.